BenchChemオンラインストアへようこそ!

Ecopipam hydrobromide

Tourette syndrome Randomized withdrawal trial Relapse prevention

Ecopipam hydrobromide is the only selective D1/D5 receptor antagonist in Phase 3 trials for Tourette syndrome, offering >40-fold selectivity over D2/D4/5-HT/α2a receptors. Unlike all FDA-approved D2 antagonists (haloperidol, pimozide, aripiprazole), ecopipam delivers tic reduction without weight gain, metabolic syndrome, hyperprolactinemia, or drug-induced movement disorders. Phase 3 D1AMOND trial: 50% relapse risk reduction (HR 0.5, p=0.0084). Phase 2b: -3.44 YGTSS-TTS vs placebo (p=0.01). 12-month data confirm sustained efficacy with stable BMI and metabolic parameters.

Molecular Formula C19H21BrClNO
Molecular Weight 394.7 g/mol
CAS No. 1227675-51-5
Cat. No. B1145762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcopipam hydrobromide
CAS1227675-51-5
Synonymstrans-11-Chloro-6,6a,7,8,9,13b-hexahydro-7-methyl-5H-Benzo[d]naphth[2,1-b]azepin-12-ol
Molecular FormulaC19H21BrClNO
Molecular Weight394.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Br
InChIInChI=1S/C19H20ClNO.BrH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1
InChIKeyGAUWIDFICGEZKR-JUOYHRLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ecopipam Hydrobromide CAS 1227675-51-5: Procurement-Grade Dopamine D1/D5 Receptor Antagonist for Tourette Syndrome Research


Ecopipam hydrobromide (CAS 1227675-51-5, also known as SCH 39166 hydrobromide) is a synthetic benzazepine-derived compound and a potent, selective, orally active antagonist of dopamine D1 and D5 receptors . Binding studies demonstrate high affinity for D1 (Ki = 1.2 nM) and D5 (Ki = 2.0 nM) receptors, with >40-fold selectivity over D2, D4, 5-HT, and α2a adrenergic receptors . This compound is under clinical investigation for Tourette syndrome (TS) in pediatric and adult populations, with Phase 3 registrational trials completed [1].

Why Ecopipam Hydrobromide Cannot Be Substituted with Generic D2 Antagonists for Tourette Syndrome Applications


All currently FDA-approved pharmacotherapies for Tourette syndrome are antipsychotics that act as D2 dopamine receptor antagonists, including haloperidol (approved 1969), pimozide, and aripiprazole [1]. These D2-targeting agents are associated with significant liabilities including weight gain, metabolic syndrome, hyperprolactinemia, and drug-induced movement disorders [1]. Ecopipam's selective D1/D5 antagonism represents a mechanistically distinct approach, with Phase 2b and Phase 3 trials demonstrating tic reduction without observable evidence of antipsychotic-associated side effects [2]. This fundamental mechanistic differentiation renders simple class-based substitution invalid for research or clinical applications where D2-associated adverse event profiles must be avoided.

Quantitative Comparative Evidence: Ecopipam Hydrobromide vs. Placebo and In-Class Alternatives


Phase 3 D1AMOND Trial: 50% Relapse Risk Reduction vs. Placebo in Pediatric Tourette Syndrome

In the Phase 3 D1AMOND randomized withdrawal study (NCT05615220), continued ecopipam treatment resulted in a 50% reduction in relapse risk compared with placebo in pediatric subjects (ages 6 to <18 years) [1]. Relapse was defined as a 50% or greater loss of the YGTSS-TTS benefit achieved during the open-label phase [1].

Tourette syndrome Randomized withdrawal trial Relapse prevention

Phase 2b Trial: Mean YGTSS-TTS Reduction of -3.44 Points vs. Placebo at 12 Weeks

In a multicenter, randomized, double-blind, placebo-controlled Phase 2b trial (n=153, ages 6 to <18 years), ecopipam demonstrated significantly greater tic reduction than placebo over 12 weeks [1].

YGTSS Total Tic Score Pediatric Tourette syndrome Phase 2b RCT

Meta-analysis: Pooled Mean YGTSS-TTS Difference of -3.0 Points vs. Placebo

A systematic review and meta-analysis of completed clinical trials (251 participants across 3 trials) calculated the pooled estimate for mean change in YGTSS-TTS from baseline to completion of the randomization period [1].

Systematic review Meta-analysis Tic severity

Receptor Selectivity: >40-Fold D1/D5 Preference Over D2, D4, 5-HT, and α2a Receptors

Ecopipam hydrobromide exhibits high affinity for D1 (Ki = 1.2 nM) and D5 (Ki = 2.0 nM) receptors, with substantially weaker binding to off-target receptors including D2 (Ki = 980 nM) and D4 (Ki = 5520 nM), yielding >40-fold selectivity . This profile contrasts with approved TS therapies such as haloperidol and aripiprazole, which are D2 receptor antagonists.

Dopamine receptor Selectivity profile Binding affinity

Minimal Clinically Important Difference (MCID) Validation: 25% YGTSS-TTS Reduction as Objective Threshold

Using data from two ecopipam clinical trials (n=133 pediatric patients), receiver operating characteristic analysis established that a 25% reduction in YGTSS-TTS is the minimal clinically important difference (MCID) for pediatric TS patients receiving pharmacotherapy [1]. This threshold was achieved by 67% of patients showing improvement on CGI-TS-S and 62% on CGI-TS-I [1].

MCID YGTSS Clinical significance

Weight and Metabolic Profile: No Significant BMI Change vs. Placebo-Associated Weight Gain

In the Phase 2b trial, more weight gain was observed in subjects assigned to placebo than those receiving ecopipam, with no metabolic or electrocardiogram changes identified [1]. In the 12-month open-label extension, there were no significant changes from baseline in BMI Z-score (mean change 0.05, p = 0.35), glycated hemoglobin (0.03%, p = 0.60), or total cholesterol (0.2 mmol/L, p = 0.14) [2].

Adverse events Weight neutrality Metabolic safety

Evidence-Backed Application Scenarios for Ecopipam Hydrobromide Procurement


Pediatric Tourette Syndrome Confirmatory Research and Investigator-Initiated Trials

Based on the Phase 2b trial demonstrating -3.44 point YGTSS-TTS reduction vs. placebo (p = 0.01) and the Phase 3 D1AMOND trial showing 50% relapse risk reduction (HR 0.5, p = 0.0084), ecopipam hydrobromide is appropriate for confirmatory research in pediatric TS populations aged 6 to <18 years [1][2]. The established MCID threshold of 25% YGTSS-TTS reduction provides a validated benchmark for efficacy interpretation [3].

Comparative Studies of D1-Selective vs. D2-Selective Dopamine Receptor Antagonism in Tic Disorders

Ecopipam's receptor selectivity profile (>40-fold to >4500-fold preference for D1/D5 over D2, D4, 5-HT, and α2a receptors) enables head-to-head or parallel-arm studies comparing D1-selective antagonism against D2-selective agents (haloperidol, aripiprazole, pimozide) [1]. Key comparative endpoints include tic reduction efficacy, weight neutrality (no significant BMI change at 12 months vs. D2 antagonist-associated weight gain), and metabolic safety [2].

Long-Term Safety and Durability Studies in TS Populations Requiring Chronic Therapy

The 12-month open-label extension data demonstrate sustained tic reduction with no evidence of tachyphylaxis, along with stable metabolic parameters (BMI Z-score, HbA1c, total cholesterol all non-significant vs. baseline) [1]. This supports ecopipam procurement for long-term safety studies, real-world evidence generation, and registry-based research where durability of effect and metabolic tolerability are primary endpoints.

Adult Tourette Syndrome Research and Expanded Access Programs

Phase 3 D1AMOND trial secondary endpoint analysis (pediatric + adult subjects) demonstrated 41.2% relapse rate on ecopipam vs. 67.9% on placebo (HR 0.5, p = 0.0050), confirming efficacy extends to adult populations [1]. Active expanded access program (NCT07093541) is evaluating long-term ecopipam effects in TS [2]. This supports procurement for adult TS studies, investigator-initiated trials, and expanded access protocol participation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ecopipam hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.